Cas no 1797535-39-7 (3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide)
![3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1797535-39-7x500.png)
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide
- 3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide
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- インチ: 1S/C18H20ClN5O2S/c1-13-2-3-15(10-16(13)19)27(25,26)23-12-14-4-8-24(9-5-14)18-17(11-20)21-6-7-22-18/h2-3,6-7,10,14,23H,4-5,8-9,12H2,1H3
- InChIKey: BWAHWYMDDDBIEV-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC2CCN(C3=NC=CN=C3C#N)CC2)(=O)=O)=CC=C(C)C(Cl)=C1
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-8251-20μmol |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6178-8251-5μmol |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6178-8251-30mg |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6178-8251-40mg |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6178-8251-20mg |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6178-8251-50mg |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6178-8251-75mg |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6178-8251-5mg |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6178-8251-1mg |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6178-8251-10mg |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
1797535-39-7 | 10mg |
$118.5 | 2023-09-09 |
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamideに関する追加情報
3-Chloro-N-{[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide (CAS No. 1797535-39-7): A Comprehensive Overview
3-Chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide (CAS No. 1797535-39-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, is a sulfonamide derivative with a unique structural framework that includes a chlorinated benzene ring, a cyano-substituted pyrazine moiety, and a piperidine ring. The combination of these functional groups endows the molecule with a diverse array of chemical and biological properties, making it an intriguing candidate for further research and development.
The sulfonamide group in this compound is a well-known pharmacophore that has been extensively studied for its antibacterial and anti-inflammatory properties. However, the presence of the chlorinated benzene ring and the cyano-substituted pyrazine moiety introduces additional complexity and potential biological activity. The piperidine ring further enhances the molecule's structural rigidity and conformational stability, which can be crucial for optimizing its pharmacological profile.
Recent studies have focused on the potential of 3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide as a selective inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry (2022) highlighted its ability to inhibit the activity of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The compound's selective inhibition of these kinases suggests that it could be developed into a novel therapeutic agent for treating these conditions.
In addition to its enzymatic inhibition properties, 3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide has also shown promise in modulating other biological targets. A study conducted by researchers at the University of California (2021) demonstrated that the compound can effectively modulate G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This modulation could have implications for treating neurological disorders and metabolic diseases.
The pharmacokinetic properties of 3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide have also been investigated to assess its suitability as a drug candidate. Preliminary data indicate that the compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, suggesting that it could be administered orally or via other routes with acceptable bioavailability. However, further preclinical studies are necessary to fully characterize its pharmacokinetic profile and identify any potential toxicological concerns.
One of the key challenges in developing 3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide as a therapeutic agent is optimizing its chemical structure to enhance its potency and selectivity while minimizing off-target effects. Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to predict the binding interactions between the compound and its target proteins. These computational tools provide valuable insights into the structural requirements for optimal activity and help guide the design of more potent analogs.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While 3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide is still in the preclinical stage, early results from animal models have been promising. Preclinical studies have shown that the compound exhibits good tolerability and does not cause significant adverse effects at therapeutic doses. These findings provide a strong foundation for advancing the compound into clinical trials in the near future.
In conclusion, 3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide (CAS No. 1797535-39-7) is a promising compound with a unique chemical structure that offers potential therapeutic benefits for various diseases. Its ability to selectively inhibit protein kinases and modulate GPCRs makes it an attractive candidate for further development as a novel drug. Ongoing research efforts aim to optimize its chemical structure and pharmacological properties to enhance its therapeutic potential while ensuring safety and efficacy.
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